BenchChemオンラインストアへようこそ!

Fmoc-D-Cys(stbu)-OH

peptide synthesis chiral purity SPPS

This D-enantiomer cysteine derivative features orthogonal S-tert-butylthio (StBu) protection that resists both 95% TFA cleavage and iterative Fmoc deprotection—unlike Trt-based alternatives. The D-stereochemistry (confirmed by [α]D25 = +85 ± 2°) confers proteolytic stability and is validated in etelcalcetide intermediate synthesis (Fmoc-D-Cys(S-S-(N-Boc)-L-Cys(OtBu))-OH), documented to improve purity and yield. Selective StBu removal under mild reducing conditions (DTT/TCEP) enables controlled regioselective disulfide bond formation. Use the published two-step cleavage protocol to mitigate ~18.6% S-t-butylation side reaction.

Molecular Formula C22H25NO4S2
Molecular Weight 431,57 g/mole
CAS No. 501326-55-2
Cat. No. B613519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Cys(stbu)-OH
CAS501326-55-2
SynonymsFmoc-D-Cys(stbu)-OH; 501326-55-2; C22H25NO4S2; Fmoc-S-tert-butylthio-D-cysteine; MolPort-020-004-215; ZINC2382547; 6830AH
Molecular FormulaC22H25NO4S2
Molecular Weight431,57 g/mole
Structural Identifiers
SMILESCC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
InChIKeyZDUMTHLUTJOUML-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Cys(stbu)-OH CAS 501326-55-2: Protected D-Cysteine Building Block for SPPS


Fmoc-D-Cys(stbu)-OH (CAS 501326-55-2), also known as Fmoc-S-tert-butylthio-D-cysteine, is an Fmoc-protected D-cysteine derivative in which the thiol side chain is masked with an S-tert-butylthio (StBu) protecting group . The compound has a molecular formula of C22H25NO4S2 and a molecular weight of 431.57 g/mol . As a D-enantiomer cysteine building block, it is employed in Fmoc-based solid-phase peptide synthesis (SPPS) where the StBu group provides orthogonal protection relative to acid-labile side-chain protecting groups .

Why Fmoc-D-Cys(stbu)-OH Cannot Be Replaced by Generic L-Cysteine or Alternative S-Protected Derivatives


Direct substitution of Fmoc-D-Cys(stbu)-OH with the more common Fmoc-L-Cys(stbu)-OH or alternative S-protected cysteine derivatives is precluded by two critical factors. First, the D-stereochemistry is essential for conferring specific conformational properties and proteolytic stability to the final peptide; substitution with the L-enantiomer produces a diastereomer with distinct biological and pharmacological properties. The optical rotation for Fmoc-D-Cys(stbu)-OH is [α]D25 = +85 ± 2º (c=1% in EtOAc), whereas the L-enantiomer exhibits [α]20/D = −83±2º under similar conditions, confirming the chiral identity difference . Second, the StBu protecting group exhibits orthogonal stability under the basic piperidine conditions used for iterative Fmoc deprotection while remaining stable to 95% TFA cleavage—a property not shared by widely used alternatives such as the Trt group, which is fully removed during TFA cleavage [1]. This orthogonal behavior is essential for synthetic strategies requiring the thiol to remain protected through resin cleavage.

Fmoc-D-Cys(stbu)-OH: Quantified Evidence for Scientific Selection and Procurement


Chiral Identity Confirmation: Quantitative Optical Rotation Difference Between D- and L-Enantiomers

Fmoc-D-Cys(stbu)-OH exhibits a specific optical rotation of [α]D25 = +85 ± 2º (c=1% in ethyl acetate) , whereas the L-enantiomer (Fmoc-L-Cys(stbu)-OH, CAS 73724-43-3) exhibits [α]20/D = −83±2º under comparable measurement conditions . The absolute difference in optical rotation magnitude is approximately 168°, confirming distinct chiral identity. The vendor-specified purity for Fmoc-D-Cys(stbu)-OH is ≥98% by HPLC, with melting point 66-77 °C .

peptide synthesis chiral purity SPPS

Orthogonal Stability: StBu Group Remains Intact Under 95% TFA Cleavage Conditions

The S-tert-butylthio (StBu) protecting group on Fmoc-D-Cys(stbu)-OH remains stable during standard TFA-mediated cleavage conditions (95% TFA), producing a peptide with the thiol group still protected after resin cleavage [1]. In contrast, the widely used Fmoc-Cys(Trt)-OH derivative is efficiently deprotected using 95% TFA, liberating the free thiol during the cleavage step [1]. This orthogonal stability difference enables distinct synthetic strategies: StBu-protected peptides can be stored and purified with the thiol masked, then selectively deprotected under mild reducing conditions (e.g., DTT or TCEP) when disulfide bond formation is desired [2].

orthogonal protection TFA cleavage SPPS

Quantified S-tButylation Side Reaction: Baseline Impurity Profile Under Standard TFA Cleavage

During TFA cleavage of peptides synthesized with StBu-protected cysteine derivatives, a known side reaction is S-tbutylation of Cys thiols from released tBu cations. In a model somatostatin peptide (AGCKNFFWKTFTSC) synthesized using standard TFA/TIS/H2O (95:2.5:2.5) cleavage for 1 h at room temperature, the desired linear peptide constituted 81.4% of the crude product, while S-tbutylation occurred at 3.4% (N-terminal Cys) and 15.2% (C-terminal Cys) [1]. The extent of C-terminal t-butylation was more pronounced due to higher exposure after resin scission and Trt group removal [1]. Optimized cleavage using TFA/TIS/H2O/thioanisole/DMS/1% DTT (70:5:5:10:10 for 30 min followed by TFA addition to 80% for 150 min) reduced S-tbutylation, though quantitative reduction values were not reported [1]. This impurity profile is specific to the StBu protection strategy; alternative protecting groups such as Trt avoid this side reaction entirely but sacrifice orthogonal post-cleavage protection [2].

side reaction mitigation peptide purification impurity profiling

Documented Use in FDA-Approved Drug Synthesis: Etelcalcetide Intermediate

Fmoc-D-Cys(stbu)-OH serves as a key precursor for the synthesis of Fmoc-D-Cys(S-S-(N-Boc)-L-Cys(OtBu))-OH, a protected intermediate used in the manufacture of etelcalcetide, an FDA-approved calcimimetic agent for secondary hyperparathyroidism [1]. The patent discloses that this intermediate improves both purity and yield in the final drug substance synthesis [1]. In contrast, alternative D-cysteine derivatives lacking the StBu protection would not permit the regioselective disulfide bond formation required for this specific heterodimeric structure. No comparable patent documentation exists for the L-enantiomer in this specific drug synthesis context.

therapeutic peptide calcimimetic patent evidence

Fmoc-D-Cys(stbu)-OH: Validated Application Scenarios for Scientific and Industrial Use


Synthesis of D-Amino Acid-Containing Therapeutic Peptides Requiring Enhanced Proteolytic Stability

The D-stereochemistry of Fmoc-D-Cys(stbu)-OH (confirmed by [α]D25 = +85 ± 2º ) is essential for incorporating D-cysteine residues into peptide backbones, a strategy used to confer resistance to proteolytic degradation in vivo. This application is validated by the compound's use in etelcalcetide synthesis, where the D-Cys residue contributes to the drug's pharmacokinetic profile [1]. Procurement of this specific enantiomer rather than the L-form is mandatory for maintaining stereochemical integrity.

Orthogonal Protection Strategies for Post-Cleavage Disulfide Bond Formation

The StBu group remains intact during 95% TFA cleavage, unlike the Trt group which is completely removed under the same conditions [2]. This orthogonal stability enables researchers to purify the StBu-protected linear peptide after resin cleavage, then selectively deprotect the thiol under mild reducing conditions (DTT or TCEP) for controlled, regioselective disulfide bond formation [3]. This workflow is particularly valuable for synthesizing peptides with multiple disulfide bridges or asymmetric disulfide linkages.

Industrial-Scale Peptide Manufacturing with Validated Process Precedent

Fmoc-D-Cys(stbu)-OH has documented industrial utility as a precursor in the synthesis of the etelcalcetide intermediate Fmoc-D-Cys(S-S-(N-Boc)-L-Cys(OtBu))-OH, with the patent specifying that this approach improves both purity and yield [1]. For B2B procurement in regulated pharmaceutical manufacturing, this validated precedent reduces process development risk compared to alternative cysteine derivatives lacking such documentation.

Cysteine-Rich Peptide Synthesis Requiring Controlled Thiol Reactivity

In peptides containing multiple cysteine residues, the StBu group provides orthogonal protection that can be selectively removed under reducing conditions without affecting other protecting groups [3]. However, users must account for the documented S-tbutylation side reaction, which generates ~18.6% t-butylated impurities under standard TFA/TIS/H2O cleavage conditions [4]. Process optimization using the published two-step cleavage protocol with DTT and thioanisole is recommended to mitigate this impurity formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Cys(stbu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.